METHYL 2-(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4,5-DIMETHOXYBENZOATE
Overview
Description
METHYL 2-(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4,5-DIMETHOXYBENZOATE is a complex organic compound with a unique structure that includes multiple methoxy groups and a quinazolinone core
Preparation Methods
The synthesis of METHYL 2-(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4,5-DIMETHOXYBENZOATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the quinazolinone core, followed by the introduction of methoxy groups and the esterification of the benzoic acid derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
METHYL 2-(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazolinone core to a dihydroquinazoline derivative.
Substitution: Methoxy groups can be replaced with other substituents under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 2-(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4,5-DIMETHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 2-(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
METHYL 2-(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-4,5-DIMETHOXYBENZOATE can be compared with other similar compounds, such as:
- 2-(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETIC ACID
- ETHYL (2R)-2-[4-(6,7-DIMETHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)-N-METHYLBUTANAMIDO]PROPANOATE These compounds share structural similarities but differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of methoxy groups and ester functionality, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-25-15-6-11-13(8-17(15)27-3)21-10-22(19(11)23)14-9-18(28-4)16(26-2)7-12(14)20(24)29-5/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKKMUZFGISJDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3C(=O)OC)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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